(2Z)-3-(3,4-dimethylphenyl)but-2-enenitrile
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Overview
Description
(2Z)-3-(3,4-dimethylphenyl)but-2-enenitrile is an organic compound characterized by its distinct chemical structure, which includes a but-2-enenitrile backbone substituted with a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(3,4-dimethylphenyl)but-2-enenitrile typically involves the reaction of 3,4-dimethylbenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by a subsequent dehydration step to yield the desired product. The reaction conditions generally include:
Reactants: 3,4-dimethylbenzaldehyde, malononitrile
Catalyst/Base: Sodium ethoxide
Solvent: Ethanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(3,4-dimethylphenyl)but-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions
Reduction: Hydrogen gas, palladium catalyst, mild temperatures
Substitution: Nitric acid, bromine, sulfuric acid, room temperature to elevated temperatures
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Amines
Substitution: Nitro compounds, halogenated derivatives
Scientific Research Applications
(2Z)-3-(3,4-dimethylphenyl)but-2-enenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including fragrances and dyes.
Mechanism of Action
The mechanism of action of (2Z)-3-(3,4-dimethylphenyl)but-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(3,4-dimethylphenyl)acrylonitrile
- (2Z)-3-(3,4-dimethylphenyl)prop-2-enenitrile
- (2Z)-3-(3,4-dimethylphenyl)but-2-enamide
Uniqueness
(2Z)-3-(3,4-dimethylphenyl)but-2-enenitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different physical properties, reactivity, and biological effects, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H13N |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(Z)-3-(3,4-dimethylphenyl)but-2-enenitrile |
InChI |
InChI=1S/C12H13N/c1-9-4-5-12(8-11(9)3)10(2)6-7-13/h4-6,8H,1-3H3/b10-6- |
InChI Key |
QFRUJWDBFOIDOH-POHAHGRESA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C\C#N)/C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=CC#N)C)C |
Origin of Product |
United States |
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